Cas no 142141-37-5 (2-Amino-N-cyclopentylbenzamide)

2-Amino-N-cyclopentylbenzamide is a benzamide derivative featuring an amino group at the 2-position and a cyclopentyl substituent on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its structural framework allows for further functionalization, making it valuable for constructing heterocyclic compounds or modulators of biological targets. The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in drug design applications. The amino group offers a reactive site for derivatization, enabling the synthesis of more complex scaffolds. This compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure high purity for research use.
2-Amino-N-cyclopentylbenzamide structure
142141-37-5 structure
商品名:2-Amino-N-cyclopentylbenzamide
CAS番号:142141-37-5
MF:C12H16N2O
メガワット:204.26824
CID:190334
PubChem ID:1253061

2-Amino-N-cyclopentylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-Amino-N-cyclopentylbenzamide
    • Benzamide,2-amino-N-cyclopentyl-
    • AC1LNVGL
    • AC1Q5291
    • ACMC-20dycg
    • Ambcb7931513
    • CTK4C2958
    • N-cyclopentylanthranilamide
    • AKOS000264228
    • SR-01000288356
    • 6-(Methylsulfonyl)-2-pyridinecarboxylicAcid
    • SR-01000288356-1
    • Z56347236
    • CCG-294827
    • SCHEMBL22720116
    • Benzamide, 2-amino-N-cyclopentyl-
    • DTXSID20361382
    • SB77779
    • 142141-37-5
    • EN300-10203
    • CS-0230036
    • インチ: InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15)
    • InChIKey: PHVOXPMLASKJCQ-UHFFFAOYSA-N
    • ほほえんだ: NC1C=CC=CC=1C(NC1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 204.12638
  • どういたいしつりょう: 204.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • 密度みつど: 1.14
  • ふってん: 410°C at 760 mmHg
  • フラッシュポイント: 201.7°C
  • 屈折率: 1.584
  • PSA: 55.12

2-Amino-N-cyclopentylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM449187-250mg
Benzamide, 2-amino-N-cyclopentyl-
142141-37-5 95%+
250mg
$140 2023-01-19
Enamine
EN300-10203-1.0g
2-amino-N-cyclopentylbenzamide
142141-37-5 95%
1.0g
$256.0 2023-06-30
Enamine
EN300-10203-2.5g
2-amino-N-cyclopentylbenzamide
142141-37-5 95%
2.5g
$503.0 2023-10-28
TRC
A635895-100mg
2-amino-N-cyclopentylbenzamide
142141-37-5
100mg
$ 95.00 2022-06-07
TRC
A635895-500mg
2-amino-N-cyclopentylbenzamide
142141-37-5
500mg
$ 320.00 2022-06-07
Enamine
EN300-10203-10g
2-amino-N-cyclopentylbenzamide
142141-37-5 95%
10g
$1101.0 2023-10-28
Aaron
AR001IJZ-10g
Benzamide, 2-amino-N-cyclopentyl-
142141-37-5 95%
10g
$1539.00 2023-12-16
Aaron
AR001IJZ-5g
Benzamide, 2-amino-N-cyclopentyl-
142141-37-5 95%
5g
$1047.00 2023-12-16
Aaron
AR001IJZ-2.5g
Benzamide, 2-amino-N-cyclopentyl-
142141-37-5 95%
2.5g
$717.00 2023-12-16
A2B Chem LLC
AA69603-2.5g
Benzamide, 2-amino-N-cyclopentyl-
142141-37-5 95%
2.5g
$565.00 2024-04-20

2-Amino-N-cyclopentylbenzamide 関連文献

2-Amino-N-cyclopentylbenzamideに関する追加情報

Professional Introduction to 2-Amino-N-cyclopentylbenzamide (CAS No. 142141-37-5)

2-Amino-N-cyclopentylbenzamide, with the chemical identifier CAS No. 142141-37-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its structural framework of a benzamide moiety linked to a cyclopentyl group and an amino substituent, has garnered attention due to its potential biological activities and its utility in the development of novel therapeutic agents.

The benzamide core is a well-documented pharmacophore in drug discovery, often associated with analgesic, anti-inflammatory, and neuroprotective properties. The incorporation of a cyclopentyl group into this framework introduces steric and electronic modifications that can influence the compound's interactions with biological targets. Specifically, the cyclopentyl ring can enhance binding affinity and selectivity by optimizing the spatial orientation of key functional groups.

In recent years, there has been growing interest in exploring the pharmacological properties of amide derivatives, particularly those incorporating cyclic aliphatic moieties. Studies have demonstrated that such modifications can lead to improved solubility, metabolic stability, and target engagement. The compound 2-Amino-N-cyclopentylbenzamide exemplifies this trend, as it combines the favorable characteristics of the benzamide scaffold with the unique properties of the cyclopentyl group.

One of the most compelling aspects of 2-Amino-N-cyclopentylbenzamide is its potential as a lead compound for further drug development. Preclinical studies have suggested that this molecule may exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, research indicates that it could interact with targets involved in pain signaling, inflammation, and neurodegeneration. These findings make it a promising candidate for therapeutic intervention in conditions such as chronic pain syndromes, inflammatory disorders, and neurodegenerative diseases.

The structural features of 2-Amino-N-cyclopentylbenzamide also make it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—such as the amino group or the cyclopentyl ring—researchers can gain insights into how specific structural elements contribute to biological activity. This approach has been instrumental in optimizing drug candidates for better efficacy and reduced toxicity.

Advances in computational chemistry and molecular modeling have further enhanced the understanding of 2-Amino-N-cyclopentylbenzamide's interactions with biological targets. These techniques allow researchers to predict binding affinities, identify key binding residues, and design analogs with improved properties. Such computational tools are indispensable in modern drug discovery pipelines, enabling faster and more targeted development of novel therapeutics.

In addition to its potential therapeutic applications, 2-Amino-N-cyclopentylbenzamide has shown promise in interdisciplinary research. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing new methodologies in medicinal chemistry. By leveraging this compound as a model system, scientists can uncover fundamental insights into biochemical pathways and explore innovative approaches to drug design.

The synthesis of 2-Amino-N-cyclopentylbenzamide presents an interesting challenge due to its complex structural motif. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Modern synthetic routes often involve multi-step processes that require precise control over reaction conditions and reagent selection. Despite these challenges, the accessibility of this compound has facilitated its use in both academic research and industrial drug development.

The pharmacokinetic profile of 2-Amino-N-cyclopentylbenzamide is another critical factor that influences its potential as a therapeutic agent. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when tested in preclinical models. These findings suggest that it may be suitable for oral administration and could achieve therapeutic levels with minimal side effects.

Ethical considerations are also important when evaluating the use of compounds like 2-Amino-N-cyclopentylbenzamide. Responsible research practices ensure that all studies are conducted with appropriate oversight and adherence to regulatory guidelines. This approach not only protects human subjects but also maintains public trust in scientific endeavors.

The future prospects for 2-Amino-N-cyclopentylbenzamide are promising, given its unique structural features and potential biological activities. Ongoing research aims to further elucidate its mechanisms of action and explore new therapeutic applications. As our understanding of disease biology continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.

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